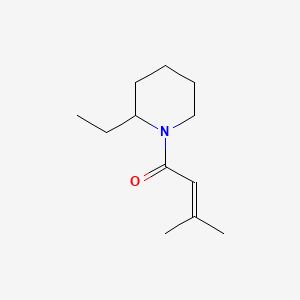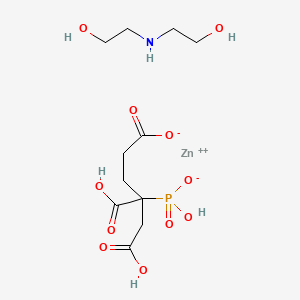
Einecs 305-236-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 305-236-0, también conocido como 2,2'-azo-bis(2-metilpropionitrilo), es un compuesto químico ampliamente utilizado en diversas aplicaciones industriales. Es un polvo cristalino blanco con la fórmula molecular C8H12N4. Este compuesto es conocido por su papel como iniciador radical en los procesos de polimerización.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 2,2'-azo-bis(2-metilpropionitrilo) se sintetiza a través de la reacción de la cianohidrina de acetona con hidrato de hidrazina. La reacción generalmente ocurre bajo condiciones de temperatura controlada para garantizar la formación del producto deseado. El proceso involucra los siguientes pasos:
Reacción de la cianohidrina de acetona con hidrato de hidrazina: Este paso forma el compuesto intermedio.
Ciclización: El intermedio experimenta ciclización para formar 2,2'-azo-bis(2-metilpropionitrilo).
Métodos de producción industrial
En entornos industriales, la producción de 2,2'-azo-bis(2-metilpropionitrilo) involucra reactores a gran escala donde las condiciones de reacción se monitorean cuidadosamente. El proceso garantiza un alto rendimiento y pureza del producto final, lo cual es esencial para sus aplicaciones en la polimerización.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,2'-azo-bis(2-metilpropionitrilo) experimenta principalmente reacciones de descomposición radical. Al calentarse, se descompone para formar radicales libres, que son altamente reactivos e inician los procesos de polimerización.
Reactivos y condiciones comunes
Reactivos: Cianohidrina de acetona, hidrato de hidrazina.
Condiciones: Temperatura controlada, típicamente alrededor de 60-80 °C para que ocurra la descomposición.
Principales productos formados
Los principales productos formados por la descomposición del 2,2'-azo-bis(2-metilpropionitrilo) son el gas nitrógeno y los radicales libres. Estos radicales libres son cruciales para iniciar la polimerización de los monómeros para formar polímeros.
Aplicaciones Científicas De Investigación
El 2,2'-azo-bis(2-metilpropionitrilo) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química de polímeros: Se utiliza como iniciador radical en la polimerización de varios monómeros para formar polímeros.
Biología: Empleado en el estudio de procesos biológicos inducidos por radicales.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos.
Industria: Utilizado en la producción de plásticos, cauchos y otros materiales a base de polímeros.
Mecanismo De Acción
El mecanismo por el cual el 2,2'-azo-bis(2-metilpropionitrilo) ejerce sus efectos involucra la generación de radicales libres tras la descomposición. Estos radicales libres inician el proceso de polimerización al reaccionar con los monómeros, lo que lleva a la formación de cadenas de polímeros. Los objetivos moleculares son los monómeros, y las vías involucradas incluyen reacciones en cadena radicales.
Comparación Con Compuestos Similares
Compuestos similares
Peróxido de benzoílo: Otro iniciador radical utilizado en la polimerización.
Persulfato de potasio: Se utiliza comúnmente en procesos de polimerización radical.
Azo-bis-isobutironitrilo (AIBN): Un compuesto similar con aplicaciones comparables.
Unicidad
El 2,2'-azo-bis(2-metilpropionitrilo) es único debido a su temperatura de descomposición específica y la naturaleza de los radicales que genera. En comparación con otros iniciadores como el peróxido de benzoílo y el persulfato de potasio, ofrece ventajas distintas en términos de control de la reacción y propiedades del polímero.
Propiedades
Número CAS |
94386-14-8 |
|---|---|
Fórmula molecular |
C11H20NO11PZn |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2 |
Clave InChI |
NNMODKXDABNZRE-UHFFFAOYSA-L |
SMILES canónico |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


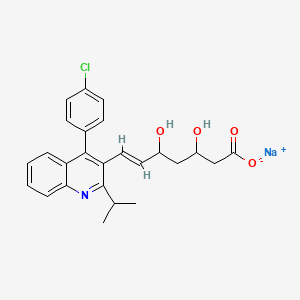
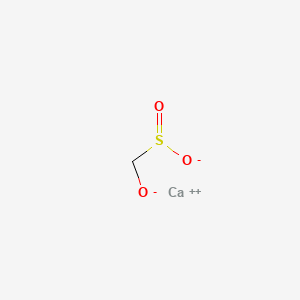
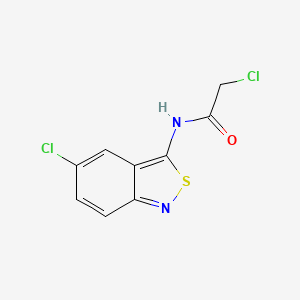
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)

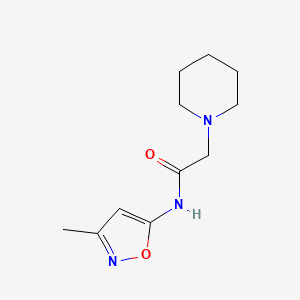

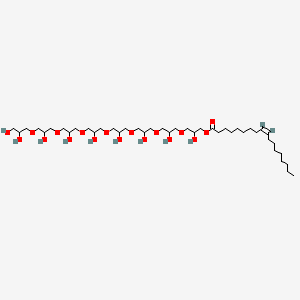


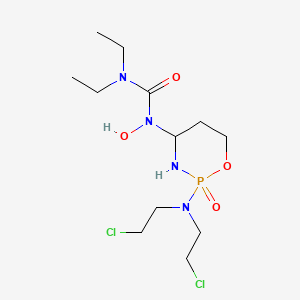
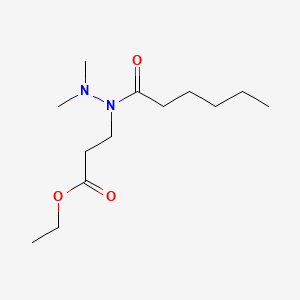
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
